molecular formula C12H10O4 B8636699 Methyl 3-oxo-2,3-dihydro-1-benzoxepin-7-carboxylate CAS No. 411242-39-2

Methyl 3-oxo-2,3-dihydro-1-benzoxepin-7-carboxylate

Cat. No. B8636699
CAS RN: 411242-39-2
M. Wt: 218.20 g/mol
InChI Key: WPZGHSDYTMBTQJ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3-dihydro-1-benzoxepin-7-carboxylate is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.20 g/mol. The purity is usually 95%.
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properties

CAS RN

411242-39-2

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 3-oxo-1-benzoxepine-7-carboxylate

InChI

InChI=1S/C12H10O4/c1-15-12(14)9-3-5-11-8(6-9)2-4-10(13)7-16-11/h2-6H,7H2,1H3

InChI Key

WPZGHSDYTMBTQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COC(=O)c1ccc2c(c1)C(S(=O)(=O)c1ccccc1)CC(=O)CO2
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Synthesis routes and methods II

Procedure details

116 mg (0.54 mmol) of sodium periodate are added at ambient temperature in 4 equal portions, every quarter of an hour, to 135 mg (0.54 mmol) of methyl 3-hydroxy-3-(hydroxymethyl)-2,3-dihydro-1-benzoxepin-7-carboxylate, prepared according to example 45, in solution in 16 ml of a 3/1 dioxane/water mixture. After the usual treatments, the crude reaction product is purified by chromatography on silica gel (ethyl acetate/heptane 25/75) to give 53 mg (45%) of methyl 3-oxo-2,3-dihydro-1-benzoxepin-7-carboxylate in the form of a white solid; M.p.=98° C.
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116 mg
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methyl 3-hydroxy-3-(hydroxymethyl)-2,3-dihydro-1-benzoxepin-7-carboxylate
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135 mg
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16 mL
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Synthesis routes and methods III

Procedure details

0.084 ml (1.05 equivalents) of 1,8-diazabicyclo[5.4.0]undec-7-ene is added at ambient temperature to 217 mg (0.6 mmol) of methyl 3-oxo-5-(phenylsulfonyl)-2,3,4,5-tetrahydro-1-benzoxepin-7-carboxylate, prepared according to example 2, in suspension in 20 ml of dichloromethane. From the addition of the base, the medium becomes translucent and slightly yellow. After addition of water and 1N hydrochloric acid, the phases are separated by settling and then the aqueous phase is extracted three times with dichloromethane. The combined organic phases are washed with a saturated sodium hydrogencarbonate solution and then with brine. After drying and then concentrating under vacuum, 90 mg (68%) of methyl 3-oxo-2,3-dihydro-1-benzoxepin-7-carboxylate are obtained in the form of a white solid; M.p.=89–93° C.
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0.084 mL
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reactant
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Name
methyl 3-oxo-5-(phenylsulfonyl)-2,3,4,5-tetrahydro-1-benzoxepin-7-carboxylate
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0.6 mmol
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20 mL
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